

A Comprehensive Guide to the Structure Elucidation of Ezetimibe TBDPS Ether

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Compound of Interest

Compound Name: Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

CAS No.: 1217748-67-8

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Abstract

Ezetimibe is a potent cholesterol absorption inhibitor widely utilized in the management of hyperlipidemia.[1] Chemical modification of its core structure, such as the introduction of a tert-butyldiphenylsilyl (TBDPS) ether, is a common strategy in synthetic chemistry to facilitate specific transformations or to study structure-activity relationships. This technical guide provides a comprehensive, in-depth methodology for the unequivocal structure elucidation of Ezetimibe TBDPS ether. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientifically-grounded workflow. We will delve into the rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the integration of this information to build a cohesive and validated structural model. The guide is anchored in the principles of modern spectroscopic analysis, including Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (^1H , ^{13}C , COSY, HSQC, and HMBC).

Introduction and Rationale

Ezetimibe's therapeutic effect is mediated by its selective inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, which curtails the absorption of dietary and biliary cholesterol.[2] The molecule possesses several key functional groups, including a β -lactam ring, two p-fluorophenyl moieties, a phenolic hydroxyl group, and a secondary benzylic alcohol.[3] The presence of multiple hydroxyl groups necessitates the use of protecting group strategies in multi-step synthetic campaigns.

The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group for alcohols, prized for its high stability in acidic conditions and its steric bulk, which allows for selective protection of less hindered hydroxyls.[4] When Ezetimibe is reacted with tert-butyldiphenylsilyl chloride (TBDPSCI), the secondary benzylic alcohol is preferentially protected over the more sterically hindered and less nucleophilic phenolic hydroxyl group. This guide outlines the definitive process to confirm the resulting structure: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-[(tert-butyldiphenyl)silyl]oxy]-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one.

The Analytical Workflow: A Multi-faceted Approach

The process of structure elucidation is not a linear path but an integrated system of cross-validating experiments.[5] Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our workflow is designed to first confirm the successful incorporation of the TBDPS group and its molecular formula, then to map out the complete atomic connectivity and stereochemistry.

Caption: Overall workflow for the structure elucidation of Ezetimibe TBDPS ether.

Synthesis and Initial Confirmation

Synthetic Protocol: Silylation of Ezetimibe

The synthesis of TBDPS ethers is typically achieved by reacting the alcohol with TBDPSCI in the presence of a suitable base.[6]

Protocol:

- Dissolve Ezetimibe (1.0 equiv.) in anhydrous dimethylformamide (DMF).
- Add imidazole (2.5 equiv.) to the solution and stir until dissolved.

- Add tert-butyldiphenylsilyl chloride (TBDPSCI) (1.2 equiv.) dropwise at room temperature.
- Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Mass Spectrometry (MS): Confirming the Molecular Formula

Causality: The first step post-synthesis is to confirm that the desired reaction has occurred by determining the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to deduce the elemental composition.

Expected Results:

- Ezetimibe ($C_{24}H_{21}F_2NO_3$): Molecular Weight = 409.43 g/mol
- Ezetimibe TBDPS Ether ($C_{40}H_{39}F_2NO_3Si$): Molecular Weight = 647.82 g/mol

In electrospray ionization (ESI) mode, the most prominent ion observed will be the protonated molecule $[M+H]^+$ at m/z 648.27. The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) is also highly informative for silyl ethers. A characteristic and often dominant fragmentation is the loss of the tert-butyl radical (57 Da) from the silyl group, leading to a significant $[M-57]^+$ ion.^[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation

Causality: FTIR spectroscopy is an excellent tool for identifying the presence and absence of key functional groups by detecting their vibrational frequencies.^[8] Comparing the spectra of

Ezetimibe and its TBDPS ether provides clear evidence of the silylation at a hydroxyl group.

Expected Spectral Changes:

- Disappearance of Alcohol O-H Stretch: The broad, strong absorption band characteristic of the secondary alcohol O-H stretch in Ezetimibe, typically found around 3300-3400 cm^{-1} , will be absent in the product spectrum.[9] The phenolic O-H stretch will remain.
- Appearance of Si-O-C Stretch: A new, strong absorption band will appear in the region of 1120-1080 cm^{-1} , corresponding to the Si-O-C stretching vibration of the newly formed silyl ether.[10]
- Other Key Peaks: The spectrum will retain characteristic peaks for the β -lactam C=O stretch ($\sim 1760 \text{ cm}^{-1}$), aromatic C=C stretches ($\sim 1600\text{-}1450 \text{ cm}^{-1}$), and C-F stretches ($\sim 1225 \text{ cm}^{-1}$).

Comprehensive NMR Analysis: The Core of Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.[11] For clarity, a standardized numbering system for the Ezetimibe TBDPS ether is proposed below.

Caption: Proposed structure and numbering of Ezetimibe TBDPS ether.

^1H and ^{13}C NMR: Assigning the Chemical Environments

Causality: One-dimensional NMR spectra provide the foundational data for the elucidation process. The chemical shift of each nucleus is determined by its local electronic environment.

Key Diagnostic ^1H NMR Signals:

Protons	Expected δ (ppm)	Multiplicity	Key Observations
TBDPS: t-Butyl	~1.0-1.1	s (9H)	A highly characteristic, large singlet confirming the presence of the TBDPS group.[6]
TBDPS: Phenyl	~7.2-7.8	m (10H)	Complex multiplets in the aromatic region from the two phenyl rings on the silicon atom.[6]
H-3'	~4.8-5.0	t or dd	Shifted downfield significantly from its position in Ezetimibe (~4.5 ppm) due to the deshielding effect of the adjacent silyl ether oxygen. This is a critical indicator of the reaction site.
H-3	~3.0-3.2	m	Proton on the β -lactam ring.
H-4	~4.9-5.1	d	Proton on the β -lactam ring, coupled to H-3.

| Phenolic OH | ~9.0-10.0 | s (br) | Broad singlet that disappears upon D₂O exchange, confirming the phenolic hydroxyl remains unprotected. |

Key Diagnostic ¹³C NMR Signals:

Carbons	Expected δ (ppm)	Key Observations
TBDPS: C(CH ₃) ₃	~19	Quaternary carbon of the t-butyl group.[6]
TBDPS: C(CH ₃) ₃	~27	Methyl carbons of the t-butyl group.[6]
TBDPS: Phenyl	~127-136	Aromatic carbons of the TBDPS group.
C-3'	~75	Carbon bearing the silyl ether. Shifted slightly relative to its position in Ezetimibe.

| C-2 (Lactam C=O) | ~168 | Carbonyl carbon of the β -lactam. |

2D NMR: Assembling the Molecular Framework

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[12]

Causality: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J_{HH}, ³J_{HH}).[13] This allows for the tracing of proton-proton spin systems within the molecule.

Key Expected Correlations:

- A clear correlation between H-3 and H-4 on the β -lactam ring.
- A contiguous spin system tracing the propyl side chain: H-1' \leftrightarrow H-2' \leftrightarrow H-3'. This is crucial for confirming the side chain structure.

Causality: The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J_{CH}).[14] It is the definitive method for assigning carbon signals based on their attached, and often more easily assigned, protons.

Key Expected Correlations:

- The downfield proton signal assigned to H-3' will show a cross-peak to the carbon signal at ~75 ppm, definitively assigning C-3'.
- All other protonated carbons will be assigned in a similar manner, matching the proton assignments from the ^1H and COSY spectra to their corresponding carbon resonances.

Causality: The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (^2JCH , ^3JCH).^[15] This allows for the connection of the individual spin systems identified by COSY and the placement of quaternary (non-protonated) carbons.

Key HMBC Correlations for Final Structure Proof: The diagram below illustrates the critical HMBC correlations that piece together the entire molecular framework, confirming the position of the TBDPS group and the connectivity of the aromatic rings and the β -lactam core.

Caption: Key HMBC correlations confirming the global structure of the molecule.

- Confirmation of Silylation Site: The most critical correlation is from the protons on the silylated carbinol (H-3') to the quaternary aromatic carbon of the attached p-fluorophenyl ring (C-4'). This, combined with the downfield shift of H-3', provides unequivocal proof of the TBDPS group's location.
- Linking the Side Chain to the Lactam: A correlation from H-3 to the first carbon of the side chain (C-1') connects the propyl chain to the β -lactam ring at the correct position.
- Placing the Aromatic Rings: A correlation from H-4 to the quaternary carbon of the p-hydroxyphenyl ring (C-7) confirms the substitution pattern at position 4 of the lactam.

Conclusion

The structure elucidation of Ezetimibe TBDPS ether is a systematic process that relies on the synergistic application of modern analytical techniques. By following the workflow presented in this guide—from initial molecular weight and functional group confirmation with MS and FTIR to the detailed connectivity mapping using a suite of 1D and 2D NMR experiments—a researcher can arrive at an unambiguous and rigorously validated molecular structure. The key diagnostic markers are the disappearance of the secondary alcohol O-H stretch in the FTIR spectrum, the

appearance of the characteristic TBDPS signals in the NMR spectra, the significant downfield shift of the H-3' proton, and the long-range HMBC correlations that connect all fragments of the molecule. This comprehensive approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

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